2-(Butyl-2-methylphenoxy)-1-(2-phenylethoxy)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Butyl-2-methylphenoxy)-1-(2-phenylethoxy)ethanol is an organic compound with a complex structure that includes both phenoxy and phenylethoxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Butyl-2-methylphenoxy)-1-(2-phenylethoxy)ethanol typically involves multiple steps, starting from simpler organic molecules. One common method involves the reaction of 2-methylphenol with butyl bromide to form 2-butyl-2-methylphenol. This intermediate is then reacted with 2-phenylethyl bromide in the presence of a base to form the final product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reactions. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to a more consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Butyl-2-methylphenoxy)-1-(2-phenylethoxy)ethanol can undergo various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group into a ketone or aldehyde.
Reduction: The compound can be reduced to form simpler alcohols.
Substitution: The phenoxy and phenylethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and bases (e.g., sodium hydroxide) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce simpler alcohols.
Wissenschaftliche Forschungsanwendungen
2-(Butyl-2-methylphenoxy)-1-(2-phenylethoxy)ethanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(Butyl-2-methylphenoxy)-1-(2-phenylethoxy)ethanol involves its interaction with specific molecular targets. The phenoxy and phenylethoxy groups can interact with enzymes and receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(Butyl-2-methylphenoxy)ethanol
- 1-(2-Phenylethoxy)ethanol
- 2-(Butylphenoxy)-1-(2-phenylethoxy)ethanol
Uniqueness
2-(Butyl-2-methylphenoxy)-1-(2-phenylethoxy)ethanol is unique due to the presence of both butyl-2-methylphenoxy and phenylethoxy groups
Eigenschaften
CAS-Nummer |
94247-88-8 |
---|---|
Molekularformel |
C21H28O3 |
Molekulargewicht |
328.4 g/mol |
IUPAC-Name |
2-(3-butyl-2-methylphenoxy)-1-(2-phenylethoxy)ethanol |
InChI |
InChI=1S/C21H28O3/c1-3-4-11-19-12-8-13-20(17(19)2)24-16-21(22)23-15-14-18-9-6-5-7-10-18/h5-10,12-13,21-22H,3-4,11,14-16H2,1-2H3 |
InChI-Schlüssel |
BSIKWJJARZRVBV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1=C(C(=CC=C1)OCC(O)OCCC2=CC=CC=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.